molecular formula C28H28N2O2 B1356633 5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione CAS No. 99762-80-8

5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione

Cat. No.: B1356633
CAS No.: 99762-80-8
M. Wt: 424.5 g/mol
InChI Key: MYFHGRHNRNCMHV-UHFFFAOYSA-N
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Description

5,12-Dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione is a quinacridone derivative featuring two butyl substituents at the 5- and 12-positions of the fused acridine-quinoline core. The butyl groups likely enhance solubility compared to smaller methyl substituents while maintaining moderate charge-transport properties, positioning it as a candidate for semiconducting materials .

Properties

IUPAC Name

5,12-dibutylquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-3-5-15-29-23-13-9-7-11-19(23)27(31)21-18-26-22(17-25(21)29)28(32)20-12-8-10-14-24(20)30(26)16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFHGRHNRNCMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,12-Dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione (CAS No. 99762-80-8) is a synthetic compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines and potential mechanisms of action.

  • Molecular Formula: C28H28N2O2
  • Molecular Weight: 424.53 g/mol
  • CAS Number: 99762-80-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

Recent studies have demonstrated the compound's effectiveness in inhibiting the growth of different cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell Line IC50 (µM) Reference
HeLa (Cervical)15.4
MGC-803 (Gastric)34.99
T24 (Bladder)11.25
NCI-H460 (Lung)30.45

These values indicate that this compound has a potent inhibitory effect on tumor cell proliferation.

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells. In studies involving MGC-803 and T24 cell lines, it was observed that treatment with this compound led to an increase in early apoptotic cells compared to controls. For instance:

  • MGC-803 Apoptosis Rate: Increased from 0.586% in control to approximately 14.25% at IC50 concentration.
  • T24 Apoptosis Rate: Increased from control levels to about 12.377% at IC50 concentration.

These findings suggest that the compound may trigger apoptotic pathways as a mechanism for its cytotoxic effects.

Cell Cycle Arrest

In addition to inducing apoptosis, the compound also affects the cell cycle progression of cancer cells:

  • G2 Phase Arrest: Significant accumulation of cells in the G2 phase was noted after treatment with concentrations around IC50.
  • S Phase Arrest: In T24 cells, an increase in S-phase population was observed, indicating that the compound may interfere with DNA synthesis.

Case Studies and Experimental Findings

Several experimental studies have highlighted the biological activity of this compound:

  • Study on HeLa Cells:
    • The study reported an IC50 value of 15.4 µM for HeLa cells.
    • Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis.
  • Study on MGC-803 Cells:
    • This study found an IC50 value of 34.99 µM.
    • Flow cytometry analyses indicated significant alterations in cell cycle distribution favoring G2/M arrest.
  • Study on T24 Cells:
    • An IC50 value of 11.25 µM was recorded.
    • The study demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers.

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituents and alkyl chain lengths significantly influence the physicochemical and electronic properties of quinacridone derivatives. Key analogs include:

Compound Name Substituents (Positions) Alkyl Chain Length Key Features
2,9-Dimethylquinolino[...]dione (PR122) Methyl (2,9) C1 High thermal stability (mp 440°C), used in coatings/pigments .
5,12-Dioctylquinolino[...]dione Octyl (5,12) C8 Intermediate for condensations; used in organic synthesis .
5,12-Dihexadecylquinolino[...]dione Hexadecyl (5,12) C16 Polymer precursor for OFETs; solubility challenges in linear chains .
5,12-Dibutylquinolino[...]dione Butyl (5,12) C4 Likely balances solubility and charge transport; potential electronic applications .

Key Observations :

  • Alkyl Chain Impact: Longer chains (e.g., C16) improve solubility in non-polar solvents but may hinder crystallinity and charge mobility in polymers . Shorter chains (e.g., C1 in PR122) enhance thermal stability but reduce solubility .
  • Substituent Position : Methyl groups at 2,9-positions (PR122) optimize packing efficiency for pigment applications, while alkylation at 5,12-positions (dibutyl, dioctyl) modifies electronic properties for semiconductors .

Thermal and Solubility Properties

  • PR122 : Melting point 440°C,耐温性 300°C,耐光性 8级. Ideal for high-temperature applications like automotive coatings .
  • Dioctyl/Dibutyl Derivatives : Expected to have lower melting points than PR122 due to alkyl chain flexibility. Dioctyl derivatives form crystalline adducts (e.g., mp 260–262°C for dichloro-substituted analogs) .
  • Solubility Trends : Branched alkyl chains (e.g., 2-decyltetradecyl) enhance solubility in polymers compared to linear chains (e.g., C16) . Dibutyl may offer moderate solubility in chlorinated solvents.

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